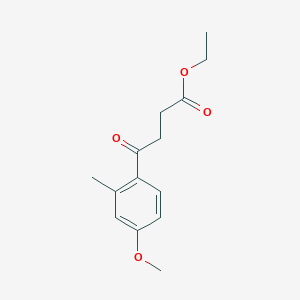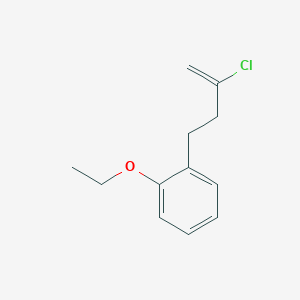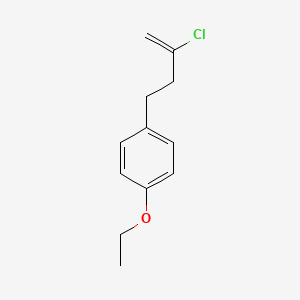
4-(2-Biphenyl)-2-methyl-1-butene
Übersicht
Beschreibung
Biphenyl compounds are a class of organic compounds containing two benzene rings linked together by a carbon-carbon bond . They are used in various applications such as heat transfer fluids, dye carriers for textiles and copying paper, solvents in pharmaceutical production, and as intermediates for the production of a wide range of organic compounds .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
Biphenyls have highly symmetrical rigid cylindrical structures and electron-rich cavities . The structure of biphenyls is similar to benzene as they both undergo electrophilic substitution reactions .Chemical Reactions Analysis
Biphenyls undergo various chemical reactions similar to benzene. They are neutral molecules without a functional group, so functionalization is required for them to react .Physical And Chemical Properties Analysis
Biphenyl is a clear colorless liquid with a pleasant odor. It has a flash point of 180°F and is insoluble in water . Its vapors are heavier than air .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Biphenyl Derivatives
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .
Biological and Medicinal Applications
Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, and are significant intermediates in organic chemistry . They serve as versatile and multifaceted platforms in medicinal chemistry, with a large number of biphenyl derivatives being patented and broadly used in medicine .
Applications in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals .
Supramolecular Chemistry
Biphenarenes, which are made up of 4,4′-biphenol or 4,4′-biphenol ether units linked by methylene bridges at the 3- and 3′-positions, are a new generation of macrocyclic hosts . They have customizable cavity sizes and diverse backbones, overcoming the limitation that the cavities of traditionally popular macrocyclic hosts are generally smaller than 10 Å .
Adsorption and Separation
Biphenarenes have distinguished host–guest properties, which make them useful in adsorption and separation .
Drug Delivery
Biphenarenes are also used in drug delivery systems .
Fluorescence Sensing
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . This interaction could potentially lead to changes in the production of prostaglandins, thereby influencing inflammatory responses.
Biochemical Pathways
If we consider the potential target as prostaglandin g/h synthase 1, this compound could influence thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling.
Result of Action
If it acts similarly to related compounds, it could potentially modulate the production of prostaglandins, influencing inflammatory responses and pain signaling .
Safety and Hazards
Zukünftige Richtungen
Biphenyl compounds and their derivatives continue to be a subject of research due to their wide range of applications in materials science, life science, nanoscience, information science, intelligent science, and other fields . The future research directions and development of biphenyl compounds are being explored .
Eigenschaften
IUPAC Name |
1-(3-methylbut-3-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-14(2)12-13-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMDYCEHGRYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278863 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Biphenyl)-2-methyl-1-butene | |
CAS RN |
951890-11-2 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)

![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)








